molecular formula C16H18N3S+ B1196488 Methylene Blue cation CAS No. 7060-82-4

Methylene Blue cation

Cat. No. B1196488
CAS RN: 7060-82-4
M. Wt: 284.4 g/mol
InChI Key: RBTBFTRPCNLSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-bis(dimethylamino)phenothiazin-5-ium is an organic cation that is phenothiazin-5-ium substituted by dimethylamino groups at positions 3 and 7. The chloride salt is the histological dye 'methylene blue'. It is a conjugate acid of a 3,7-bis(dimethylamino)phenothiazine.

Scientific Research Applications

Neuroprotection and Mitochondrial Function

  • Mitochondrial Protection and Neuroinflammation Mitigation: MB's role in mitochondrial function has gained interest for its neuroprotective properties. It can reroute electrons in the mitochondrial electron transfer chain, enhancing complex IV activity and promoting mitochondrial activity while reducing oxidative stress. This is particularly promising for neurodegenerative disorders like Alzheimer's and Parkinson's diseases, and conditions like stroke and traumatic brain injury (Tucker, Lu, & Zhang, 2018).
  • Neuro- and Cardioprotective Effects: MB exhibits neuroprotective and cardioprotective effects in models of global ischemia–reperfusion and cardiac arrest. This is attributed to its blocking effect on nitric oxide synthase and guanylyl cyclase, resulting in reduced lipid peroxidation, inflammation, and anoxic tissue injury in the brain and heart (Wiklund et al., 2007).

Photodynamic Therapy

  • Photodynamic Applications: MB is a significant molecule in photodynamic therapy (PDT) for treating various conditions, including basal cell carcinoma, Kaposi's Sarcoma, and melanoma. Its photophysical, photochemical, and photobiological characteristics play a vital role in these treatments (Tardivo et al., 2005).

Viral Infections

  • Antiviral Activity: MB has shown potent antiviral activity against SARS-CoV-2 and H1N1 influenza virus, even without UV-activation. This suggests its potential in clinical studies for preventing and treating these infections (Cagno et al., 2021).

Molecular and Cellular Actions

  • Molecular and Cellular Targets: MB's physicochemical features, like its planar structure, redox chemistry, and light spectrum characteristics, contribute to multiple cellular and molecular targets, particularly in the nervous system (Oz et al., 2011).

Environmental Applications

  • Dye Adsorption in Environmental Science: MB's use in environmental science, particularly for dye adsorption from aqueous solutions, is significant. Studies on metal-organic frameworks like Uio-66 demonstrate MB's potential in removing environmental pollutants (Mohammadi et al., 2017).

properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTBFTRPCNLSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047009
Record name Methylene blue cation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylene blue cation

CAS RN

7060-82-4
Record name Methylene Blue cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioninium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylene blue cation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLENE BLUE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMZ79891ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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